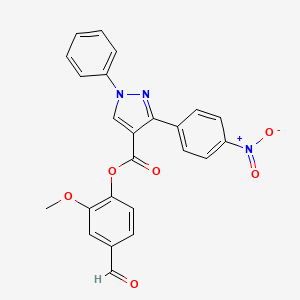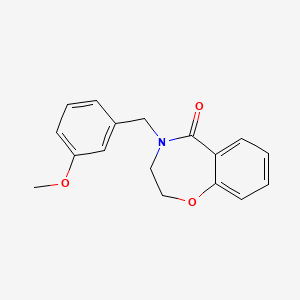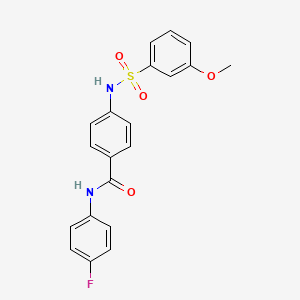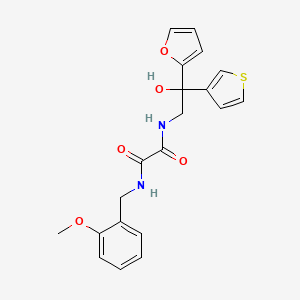![molecular formula C13H9ClFN3 B2661954 5-Chloro-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine CAS No. 866050-57-9](/img/structure/B2661954.png)
5-Chloro-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-Chloro-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine” is a complex organic compound. It is derived from pyrimidine, an aromatic heterocyclic 6-membered ring with two nitrogen atoms at positions 1 and 3 . This compound also has a fluorine and a chlorine substituents at the para-position .
Synthesis Analysis
The synthesis of similar compounds often involves Suzuki coupling reactions . For instance, 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine was synthesized in the presence of (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium (II) acetate catalyst .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of “this compound” would be expected to follow this general structure, with additional substituents.Chemical Reactions Analysis
The major product obtained from reactions involving perfluorinated heterocycles arises from substitution of the fluorine atom at the 4-position which is the most activated site para to ring nitrogen and further activated by the adjacent chlorine atom .科学的研究の応用
Cancer Treatment and Mechanisms
- Fluorinated Pyrimidines in Cancer Treatment : Fluorinated pyrimidines, including derivatives related to 5-Chloro-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine, have been highlighted for their role in treating cancer through various mechanisms, including inhibiting thymidylate synthase and perturbing nucleic acid structure and dynamics. These compounds have been used in precision medicine, with 5-Fluorouracil (5-FU) being a notable example used to treat over 2 million cancer patients annually (Gmeiner, 2020).
Drug Design and Molecular Interaction
- Pyrimidine-Based Inhibitors : Pyrimidine derivatives have been designed as selective inhibitors of the p38 mitogen-activated protein kinase, which is responsible for proinflammatory cytokine release. This underscores the role of pyrimidine structures in developing drugs targeting specific enzymes for therapeutic purposes (Scior et al., 2011).
Optoelectronic Materials
- Quinazolines and Pyrimidines in Optoelectronics : Research has extended into the synthesis and application of quinazoline and pyrimidine derivatives for electronic devices. These compounds are integral to developing luminescent elements, photoelectric conversion elements, and image sensors, showcasing the versatility of pyrimidine structures beyond pharmaceuticals (Lipunova et al., 2018).
Anti-inflammatory Activities
- Synthesis and Anti-inflammatory Activities of Pyrimidines : Recent studies have focused on synthesizing pyrimidine derivatives and evaluating their anti-inflammatory effects. These studies provide insights into the structure–activity relationships of pyrimidines, indicating their potential as anti-inflammatory agents. The anti-inflammatory effects of pyrimidines are attributed to their ability to inhibit key inflammatory mediators, suggesting a promising avenue for the development of new anti-inflammatory drugs (Rashid et al., 2021).
作用機序
While the specific mechanism of action for “5-Chloro-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine” is not available, pyrimidines and their derivatives are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
将来の方向性
The future directions for “5-Chloro-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine” and similar compounds could involve further exploration of their pharmacological effects. For instance, pyrimidines have been found to exhibit a wide range of biological activities, and there is ongoing research into their potential applications in therapeutic disciplines .
特性
IUPAC Name |
5-chloro-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN3/c1-8-6-12(14)18-7-11(17-13(18)16-8)9-2-4-10(15)5-3-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTYZPXDPHMJPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C(=C1)Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(benzo[d]isoxazol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)methanesulfonamide](/img/structure/B2661878.png)
![N-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2661880.png)
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2661881.png)
![[2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2661884.png)


![3-[(4-chlorophenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2661889.png)


![1-(azepan-1-yl)-2-(2-((2-(3-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2661892.png)
